

Introduction: The Privileged Status of the Pyrazole Core

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-ethyl-1H-pyrazol-4-amine*

CAS No.: 876343-24-7

Cat. No.: B1310927

[Get Quote](#)

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold". [1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds allow it to serve as a cornerstone in a multitude of approved therapeutic agents. [1][2][5] From anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology, the pyrazole motif is a testament to nature's efficiency in molecular design. [2][5]

Within this important class, 4-aminopyrazoles are particularly valuable as synthetic intermediates. [6][7] The amino group at the C4 position provides a crucial synthetic handle for diversification, allowing chemists to readily introduce a wide array of functional groups and build extensive compound libraries for screening. **1-ethyl-1H-pyrazol-4-amine** (CAS 876343-24-7) is a prime example of this molecular archetype. The N1-ethyl group offers a specific modulation of physicochemical properties such as lipophilicity and metabolic stability, making it a distinct and valuable tool for fine-tuning drug candidates.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Chemical Identity and Properties

The essential identifiers and computed physical properties for **1-ethyl-1H-pyrazol-4-amine** are summarized below. These values are crucial for reaction planning, dosage calculations, and analytical method development.

Property	Value	Source
CAS Number	876343-24-7	[8]
Molecular Formula	C ₅ H ₉ N ₃	[8][9]
Molecular Weight	111.15 g/mol	[8]
Monoisotopic Mass	111.0796 Da	[8][9]
IUPAC Name	1-ethylpyrazol-4-amine	[8]
SMILES	<chem>CCN1C=C(C=N1)N</chem>	[8]
InChIKey	HENLKZLWIDJRSC-UHFFFAOYSA-N	[8]
XLogP3 (Predicted)	-0.1	[8]
Physical Form	Solid (monohydrochloride salt)	[10]

```
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
```

```
// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; N2 [label="N",  
pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5  
[label="C", pos="0.866,-0.5!"]; H3 [label="H", pos="-1.5,-1!"]; H5 [label="H", pos="1.5,-1!];  
N_amine [label="NH2", pos="0,-2!"]; C_ethyl1 [label="CH2", pos="0.866,1.7!"]; C_ethyl2  
[label="CH3", pos="1.732,2.2!];
```

```
// Define bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- H3; C5 -- H5; C4 --  
N_amine; N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; } Figure 1: Chemical structure of 1-ethyl-1H-  
pyrazol-4-amine.
```

Spectroscopic Signature (Predicted)

While a dedicated, published spectrum for this specific molecule is not readily available, its spectroscopic characteristics can be confidently predicted based on its structure:

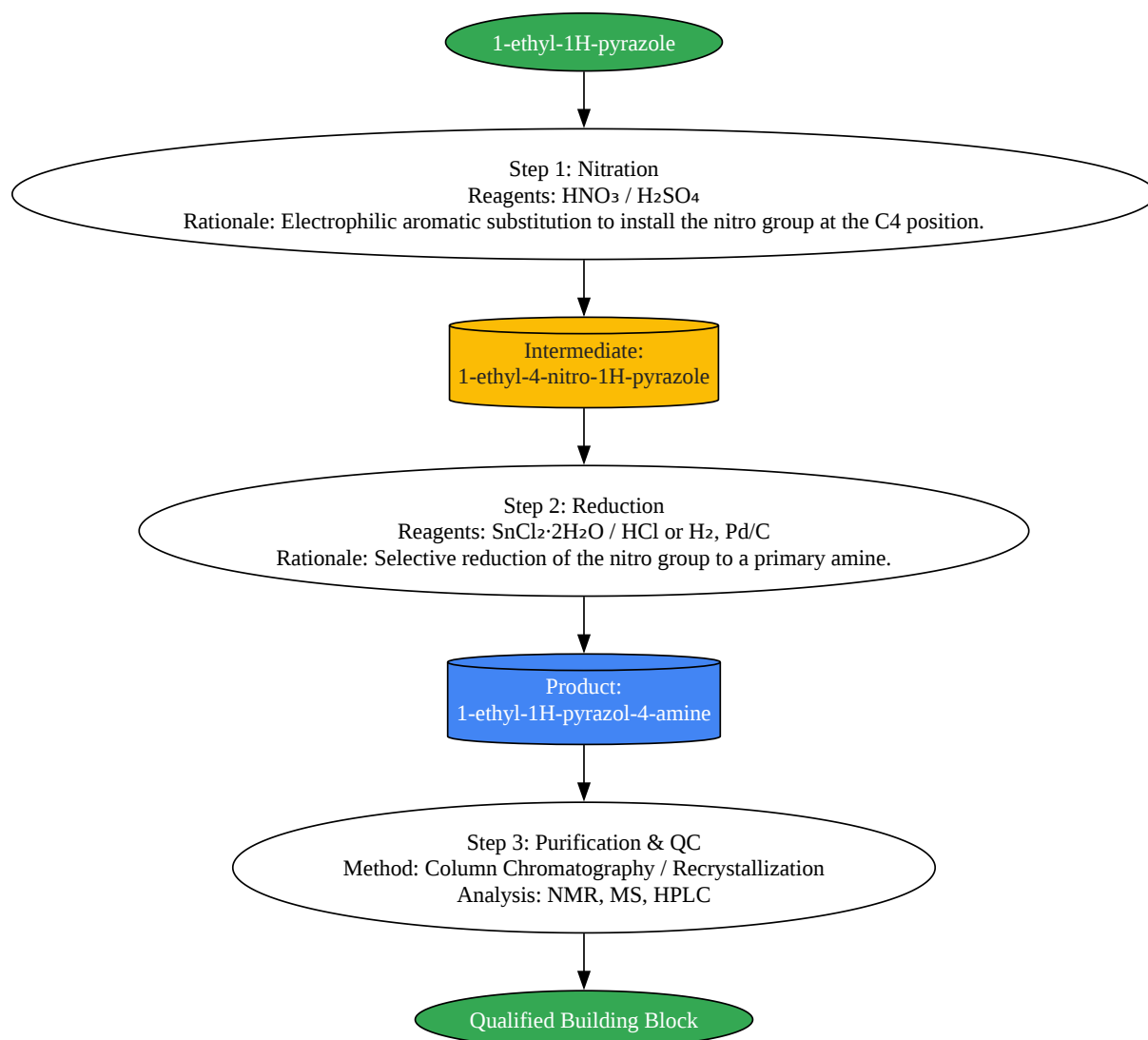
- ^1H NMR: Protons on the pyrazole ring (C3-H and C5-H) would appear as distinct singlets in the aromatic region. The ethyl group would present as a characteristic triplet and quartet. The amine protons (NH_2) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ^{13}C NMR: Five distinct carbon signals are expected: two for the pyrazole ring carbons attached to hydrogen, one for the carbon bearing the amino group, and two for the ethyl group carbons.
- Mass Spectrometry (MS): In ESI+ mode, the molecule would be expected to show a prominent ion at m/z 112.087, corresponding to the $[\text{M}+\text{H}]^+$ adduct.[9]

Section 2: Synthesis and Quality Control

A reliable and scalable synthetic route is paramount for any building block intended for drug development. While multiple strategies exist for creating 4-aminopyrazoles, a common and effective approach involves the reduction of a 4-nitropyrazole precursor.[6][11] This method is often high-yielding and utilizes readily available starting materials.

Proposed Synthetic Workflow

The following protocol describes a plausible, two-step synthesis starting from the commercially available 1-ethyl-1H-pyrazole. The causality behind each step is explained to provide field-proven insight.



[Click to download full resolution via product page](#)

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

- **Rationale:** This step introduces the nitro group, which acts as a precursor to the desired amine. A mixture of nitric and sulfuric acid is a standard and potent nitrating agent for heterocyclic systems.
- **Procedure:** a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 1-ethyl-1H-pyrazole dropwise while maintaining the internal temperature below 10 °C. b. Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C. c. Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful control. d. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. f. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to pH 7. g. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-4-nitro-1H-pyrazole.

Step 2: Reduction to **1-ethyl-1H-pyrazol-4-amine**

- **Rationale:** The nitro group is selectively reduced to a primary amine. Tin(II) chloride in hydrochloric acid is a classic and robust method for this transformation, particularly effective for nitroarenes and nitroheterocycles.^[12] Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner, metal-free product but may require specialized equipment.^[12]
- **Procedure (using SnCl₂):** a. Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole in ethanol or concentrated hydrochloric acid. b. Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. c. Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts. Caution: This is a highly exothermic process. e. Filter the mixture to remove the inorganic salts. f. Extract the aqueous filtrate multiple times with a

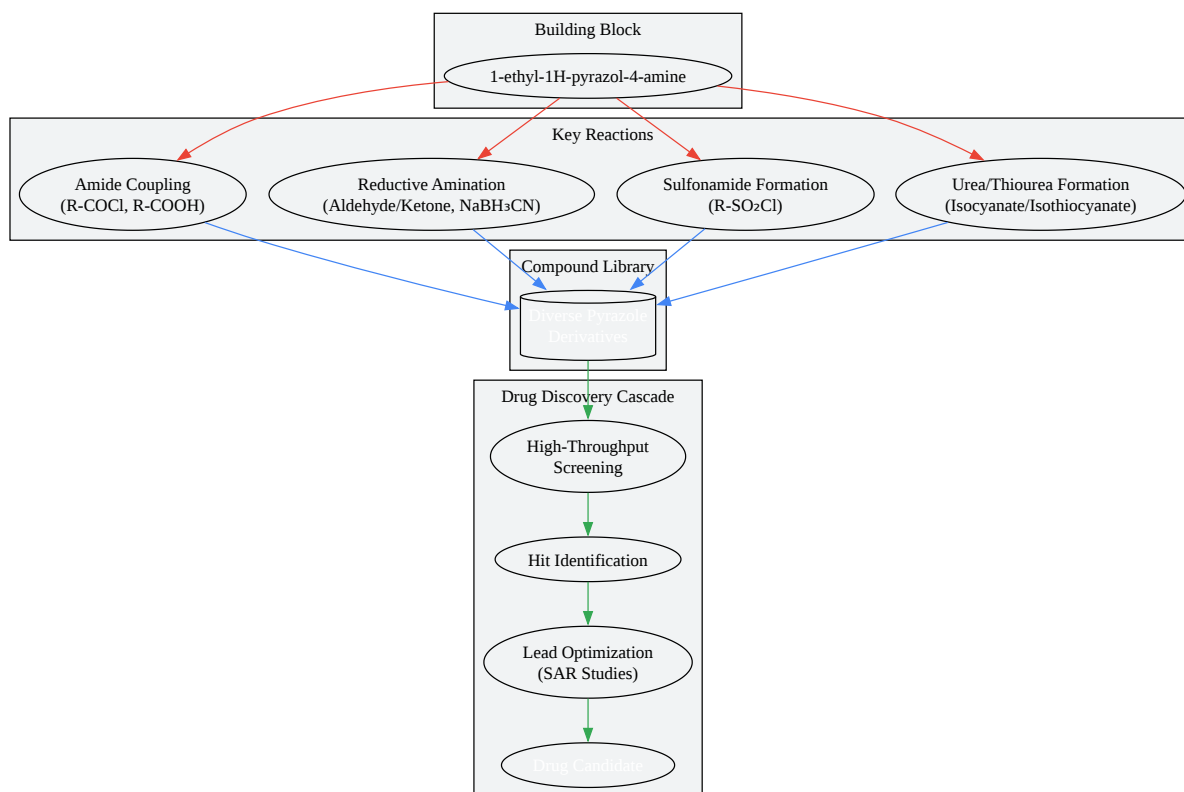
suitable organic solvent. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

Purification and Quality Control

- Purification: The crude product should be purified by flash column chromatography on silica gel or by recrystallization to achieve high purity (>95%).
- Self-Validating System: The identity and purity of the final product must be confirmed through a suite of analytical techniques:
 - NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and absence of impurities.
 - Mass Spectrometry (MS): To verify the molecular weight.
 - High-Performance Liquid Chromatography (HPLC): To determine the purity, typically aiming for >98% for use in drug discovery programs.

Section 3: Strategic Applications in Drug Discovery

The true value of **1-ethyl-1H-pyrazol-4-amine** lies in its application as a versatile starting point for synthesizing novel compounds with therapeutic potential. The primary amine at the C4 position is a nucleophilic center ripe for functionalization.



[Click to download full resolution via product page](#)

- Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a heterocyclic core that presents a vector into the solvent-exposed region of the ATP binding pocket. The amine of this pyrazole can be acylated or used in reductive amination to build side chains that target these regions, enhancing potency and selectivity.[13]
- GPCR Ligand Development: The pyrazole scaffold can be elaborated to mimic endogenous ligands, and the C4-amine provides an ideal attachment point for pharmacophoric elements necessary for receptor binding and activation or inhibition.
- Anti-Infective Agents: Pyrazole derivatives have demonstrated a wide range of antibacterial and antifungal activities.[7] This building block can be used to generate novel analogues of existing anti-infective agents to combat drug resistance.[2]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity.

Hazard Identification

Based on data for the compound and its analogues, **1-ethyl-1H-pyrazol-4-amine** should be handled as a hazardous substance.[8]

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Information is aggregated from supplier data and may vary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][10][14][15]

Recommended Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impermeable gloves (e.g., nitrile).[16][18]
 - Eye Protection: Use tightly fitting safety goggles or a face shield.[16][17]
 - Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron or suit.[16][18]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [14][15]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[10]

Conclusion

1-ethyl-1H-pyrazol-4-amine is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its structure combines the proven biological relevance of the pyrazole core with a versatile synthetic handle, offering a direct route to novel chemical entities. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.
- Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015, March 26). RSC Publishing.

- Stumpf, A., et al. (2022, July 26). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
- Synthesis of 4-aminopyrazolone amino acids. (n.d.). ResearchGate.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate.
- **1-Ethyl-1h-pyrazol-4-amine**. (n.d.). PubChem.
- [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. (n.d.).
- **1-Ethyl-1H-pyrazol-4-amine** monohydrochloride. (n.d.). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). Enamine.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2025, September 3). Angene Chemical.
- Safety Data Sheet. (n.d.). Matrix Scientific.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC - PubMed Central.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026, January 8).
- **1-ethyl-1h-pyrazol-4-amine** (C₅H₉N₃). (n.d.). PubChemLite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]

- [2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. nbinno.com \[nbinno.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances \(RSC Publishing\) DOI:10.1039/C5RA04371A \[pubs.rsc.org\]](#)
- [7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. PubChemLite - 1-ethyl-1h-pyrazol-4-amine \(C5H9N3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [10. 1-Ethyl-1H-pyrazol-4-amine monohydrochloride | 948573-26-0 \[sigmaaldrich.com\]](#)
- [11. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [14. enamine.enamine.net \[enamine.enamine.net\]](#)
- [15. fishersci.com \[fishersci.com\]](#)
- [16. static.cymitquimica.com \[static.cymitquimica.com\]](#)
- [17. chemicalbook.com \[chemicalbook.com\]](#)
- [18. angenechemical.com \[angenechemical.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Privileged Status of the Pyrazole Core\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1310927/docs#introduction-the-privileged-status-of-the-pyrazole-core\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)